1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
Description
1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral bis(oxazoline) ligand characterized by a benzene core substituted at the 1,3-positions with two oxazoline rings. Each oxazoline ring features an (R)-configured 4-isobutyl group on the 4,5-dihydrooxazole moiety. This compound is widely utilized in asymmetric catalysis due to its ability to coordinate transition metals (e.g., rhodium, copper) and induce enantioselectivity in reactions such as hydroboration, fluorination, and C–H activation . Its synthesis typically involves condensation reactions between chiral amino alcohols (e.g., L-valinol derivatives) and aromatic diacid chlorides, followed by cyclization to form the oxazoline rings. High yields (e.g., 83–91%) and enantiomeric purity are achievable under optimized conditions .
Properties
IUPAC Name |
(4R)-4-(2-methylpropyl)-2-[3-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)8-17-11-23-19(21-17)15-6-5-7-16(10-15)20-22-18(12-24-20)9-14(3)4/h5-7,10,13-14,17-18H,8-9,11-12H2,1-4H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXFTNWCUVUHOS-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-isobutyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxazole derivatives, amine derivatives, and various substituted benzene compounds.
Scientific Research Applications
Chemical Profile
- Chemical Formula : C₂₀H₂₈N₂O₂
- Molecular Weight : 328.44 g/mol
- CAS Number : 1315612-04-4
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of 1,3-bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene may contribute to its ability to inhibit cancer cell proliferation.
Case Study :
A study investigating various oxazoles for anticancer properties found that certain derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the oxazole ring can enhance biological activity .
Antimicrobial Properties
The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against bacterial and fungal infections. Research into related compounds indicates that modifications can lead to enhanced antimicrobial activity.
Data Table: Antimicrobial Activity of Related Compounds
Material Science
The unique chemical structure of 1,3-bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene allows for applications in polymer science and the development of advanced materials.
Thermal Stability and Polymerization
Research indicates that compounds containing oxazole rings can improve the thermal stability of polymers. This property is crucial for applications in high-temperature environments.
Case Study :
A study on polymer composites demonstrated that incorporating oxazole-containing compounds resulted in materials with superior thermal resistance and mechanical properties compared to traditional polymers .
Synthesis and Characterization
The synthesis of 1,3-bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds.
Synthesis Overview :
- Starting Materials : Appropriate aldehydes and amines.
- Reagents : Catalysts to facilitate the formation of the oxazole ring.
- Characterization Techniques : NMR, IR spectroscopy, and mass spectrometry.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound can interact with biological macromolecules, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Bis(oxazoline) Compounds
The following table summarizes key structural, synthetic, and functional differences between 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene and analogous bis(oxazoline) ligands:
Key Findings:
Steric and Electronic Effects :
- The 4-isobutyl substituent in the target compound provides greater steric bulk compared to 4-isopropyl analogs, enhancing enantioselectivity in reactions requiring precise spatial control (e.g., rhodium-catalyzed hydroboration) .
- 3,5-di-tert-butylphenyl substituents (as in ) introduce extreme steric hindrance, limiting substrate access but improving regioselectivity in copper-catalyzed fluorinations.
Synthetic Efficiency :
- Higher yields (91%) are achieved for ligands with simpler substituents (e.g., 4-isopropyl) due to fewer side reactions during cyclization .
- Bulky tert-butyl groups require longer reaction times and lower temperatures to avoid byproduct formation .
Catalytic Performance :
- The (R)-4-isobutyl derivative demonstrates superior enantioselectivity (up to 95% ee) in fluorination reactions compared to achiral 1,3-PBO, which lacks stereochemical control .
- Substituting isobutyl with isopropyl reduces enantioselectivity by ~10–15% in hydroboration, highlighting the critical role of substituent size .
Research Insights and Trends
- Trend Toward Modular Design: Recent studies emphasize modular synthesis of bis(oxazolines) to tailor steric and electronic properties for specific catalytic applications. For example, combining isobutyl groups with electron-withdrawing aryl substituents improves catalytic turnover in fluorination .
- Computational Validation : Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals) have been employed to predict the electronic effects of substituents on oxazoline-metal complexes, aiding in ligand design .
- Commercial Availability : Simplified derivatives like 1,3-PBO are commercially available as standard reagents (purity ≥95%, priced at ~¥5690.00/100mg), while chiral variants require custom synthesis .
Biological Activity
1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 328.44 g/mol
- CAS Number : 1315612-04-4
The compound features a benzene ring substituted with two oxazoline moieties, which are crucial for its biological activity. The oxazoline groups allow for coordination with metal ions and interaction with biological macromolecules, potentially disrupting cellular processes .
Synthesis
The synthesis of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves:
- Starting Materials : 1,3-dibromobenzene and (R)-4-isobutyl-4,5-dihydrooxazole.
- Catalysts : Palladium catalysts in the presence of a base such as potassium carbonate.
- Reaction Conditions : Heating to temperatures between 80°C to 100°C for several hours to ensure complete conversion.
Antimicrobial Activity
Research indicates that 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene exhibits significant antimicrobial properties. The mechanism is believed to involve:
- Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism.
Anticancer Activity
Studies have shown that this compound possesses anticancer properties:
- Cytotoxicity : It has been found to induce apoptosis in various cancer cell lines, including pancreatic cancer cells.
- Mechanism of Action : The oxazoline groups may facilitate interactions with cellular targets that are critical for cancer cell survival and proliferation .
Case Studies
-
Cytotoxicity in Cancer Models :
- A study demonstrated that the compound exhibited an IC value of 0.58 μM against UM16 pancreatic cancer cells. Its R-enantiomer showed over 30-fold higher potency compared to its S counterpart .
- In another study, it was shown to deplete ATP production in MIA PaCa-2 cells under conditions that favor oxidative phosphorylation (OXPHOS), indicating its potential as an OXPHOS inhibitor .
-
Antimicrobial Efficacy :
- In vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial activity.
Data Tables
| Biological Activity | IC Value | Target Cell Line |
|---|---|---|
| Cytotoxicity | 0.58 μM | UM16 pancreatic cancer |
| ATP Depletion | 118.5 nM | MIA PaCa-2 |
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
Q & A
Q. What are the recommended synthetic routes for 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene, and how can enantiopurity be ensured?
Methodological Answer: The synthesis typically involves condensation of 1,3-benzenedicarbonyl derivatives with chiral amino alcohols, followed by cyclization to form the oxazoline rings. For enantiopure products, use (R)-configured amino alcohols (e.g., (R)-4-isobutyl-4,5-dihydrooxazole precursors). Key steps include:
- Chiral Resolution : Employ chiral HPLC or crystallization with resolving agents to isolate the desired enantiomer.
- Spectroscopic Validation : Confirm stereochemistry via / NMR coupling constants and circular dichroism (CD) spectroscopy.
- Reference to Structural Analogues : Similar bis-oxazoline ligands (e.g., ) were synthesized via asymmetric cyclization, with X-ray crystallography validating configurations .
Q. How can the structural conformation and chirality of this compound be experimentally verified?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve absolute configuration by growing high-quality crystals and analyzing torsion angles/ring puckering parameters (e.g., Cremer-Pople analysis) .
- Computational Comparison : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare experimental vs. calculated NMR/IR spectra.
- Chiral Chromatography : Use chiral stationary phases (CSPs) in HPLC to confirm enantiomeric excess (ee).
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified goggles, and NIOSH-approved respirators if aerosolization occurs .
- Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation risks.
- Waste Disposal : Classify as hazardous waste and consult local regulations for incineration or authorized disposal .
Note : No toxicity data exists for this compound, so assume acute hazards based on structural analogues (e.g., oxazoline derivatives in ) .
Advanced Research Questions
Q. How does the isobutyl substituent influence the compound’s coordination behavior in asymmetric catalysis?
Methodological Answer:
- Steric and Electronic Effects : The bulky isobutyl group enhances enantioselectivity by restricting coordination geometries. Compare catalytic outcomes (e.g., ee, turnover frequency) with less bulky analogues (e.g., ’s tert-butyl variant).
- X-ray Analysis : Resolve metal-ligand complexes (e.g., Pd or Cu) to study bond lengths/angles and correlate with catalytic performance .
- Kinetic Studies : Perform Hammett plots to quantify electronic effects of substituents on reaction rates.
Q. How can contradictions in catalytic performance data be resolved for this ligand?
Methodological Answer:
- Control Experiments : Isolate variables (e.g., solvent polarity, counterion effects) using a design-of-experiments (DoE) approach.
- In Situ Characterization : Use techniques like EXAFS or NMR to monitor ligand-metal interactions during catalysis.
- Benchmarking : Compare results with structurally characterized catalysts (e.g., ’s benzylidene-oxazoline system) to identify steric/electronic mismatches .
Q. What computational methods are suitable for predicting the compound’s enantioselectivity in unseen reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model transition states with QM/MM hybrid methods to predict enantiomeric outcomes.
- Docking Studies : Use software like AutoDock Vina to simulate substrate-ligand interactions in chiral environments.
- Machine Learning : Train models on existing catalytic data (e.g., ee values from ) to predict performance in new reactions .
Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?
Methodological Answer:
- Read-Across Analysis : Estimate persistence/bioaccumulation using QSAR models (e.g., EPI Suite) based on structurally similar oxazolines ( notes no data; prioritize analogues) .
- Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with the compound, monitoring via LC-MS.
- Regulatory Alignment : Follow OECD guidelines (e.g., Test No. 301 for ready biodegradability) to fill data gaps.
Q. What strategies optimize crystallization for X-ray analysis of air-sensitive derivatives?
Methodological Answer:
- Inert Atmosphere Crystallization : Use Schlenk lines or gloveboxes to grow crystals under nitrogen/argon.
- Cryoprotection : Flash-cool crystals in liquid N with Paratone-N oil to prevent decay during data collection.
- Data Collection : Utilize synchrotron sources for weak diffractors (e.g., achieved at 293 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
